molecular formula C19H20N4O B247460 3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

Numéro de catalogue B247460
Poids moléculaire: 320.4 g/mol
Clé InChI: MJQYMTLDSCPOBC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole, commonly known as CPI-1189, is a potent and selective agonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at Pfizer as a potential treatment for drug addiction and Parkinson's disease. Since then, CPI-1189 has been extensively studied for its potential therapeutic applications and mechanism of action.

Mécanisme D'action

CPI-1189 acts as an agonist of the dopamine D3 receptor, which is primarily located in the mesocorticolimbic pathway of the brain. This pathway is involved in reward processing and motivation, making it a key target for drugs of abuse. By activating the D3 receptor, CPI-1189 can modulate dopamine signaling in this pathway, thereby reducing the rewarding effects of drugs of abuse and potentially reducing the risk of relapse in addicted individuals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPI-1189 are primarily related to its effects on dopamine signaling in the brain. In addition to its effects on the D3 receptor, CPI-1189 has also been shown to modulate other dopamine receptors, including the D1 and D2 receptors. This modulation can lead to changes in neurotransmitter release and synaptic plasticity, which may underlie the therapeutic effects of CPI-1189.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CPI-1189 for lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of D3 receptor activation without the confounding effects of other dopamine receptors. However, one limitation of CPI-1189 is its relatively low potency compared to other D3 receptor agonists. This may limit its effectiveness in certain experimental paradigms, and may require higher doses or longer treatment periods to achieve the desired effects.

Orientations Futures

There are several potential future directions for research on CPI-1189. One area of interest is the development of more potent and selective D3 receptor agonists, which may have improved therapeutic efficacy for addiction and other conditions. Another area of interest is the investigation of the long-term effects of CPI-1189 treatment, including potential changes in dopamine receptor expression and synaptic plasticity. Finally, the use of CPI-1189 in combination with other drugs or behavioral therapies may be a promising avenue for improving treatment outcomes in addicted individuals.

Méthodes De Synthèse

The synthesis of CPI-1189 involves several steps, starting with the reaction of 2-bromo-1H-indole with 3-pyridinecarboxaldehyde to form the corresponding Schiff base. The Schiff base is then treated with piperazine in the presence of acetic acid to form the final product, CPI-1189. The synthesis of CPI-1189 has been optimized to produce high yields and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

CPI-1189 has been studied for its potential therapeutic applications in several areas, including drug addiction, Parkinson's disease, and schizophrenia. Its selectivity for the dopamine D3 receptor makes it a promising candidate for treating addiction to drugs such as cocaine and nicotine, which are known to affect this receptor. CPI-1189 has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this condition. In addition, CPI-1189 has been investigated for its potential as an antipsychotic agent, due to its ability to modulate dopamine signaling in the brain.

Propriétés

Nom du produit

3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole

Formule moléculaire

C19H20N4O

Poids moléculaire

320.4 g/mol

Nom IUPAC

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H20N4O/c24-19(15-4-3-7-20-12-15)23-10-8-22(9-11-23)14-16-13-21-18-6-2-1-5-17(16)18/h1-7,12-13,21H,8-11,14H2

Clé InChI

MJQYMTLDSCPOBC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CN=CC=C4

SMILES canonique

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CN=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.